molecular formula C23H28N2O5S2 B11664953 Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11664953
M. Wt: 476.6 g/mol
InChI Key: KWNGIAQOEZHYTP-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, a piperidine sulfonyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Piperidine Sulfonyl Group: This step involves sulfonylation reactions using piperidine and sulfonyl chlorides.

    Coupling Reactions: The final step involves coupling the benzothiophene core with the piperidine sulfonyl group and the ethyl ester group under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group may play a crucial role in binding to these targets, while the benzothiophene core can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and benzothiophene-2-carboxylic acid.

    Piperidine Sulfonyl Derivatives: Compounds like piperidine-1-sulfonamide and piperidine-1-sulfonyl chloride.

Uniqueness

Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core with a piperidine sulfonyl group and an ethyl ester functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C23H28N2O5S2

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 2-[(3-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O5S2/c1-2-30-23(27)20-18-11-4-5-12-19(18)31-22(20)24-21(26)16-9-8-10-17(15-16)32(28,29)25-13-6-3-7-14-25/h8-10,15H,2-7,11-14H2,1H3,(H,24,26)

InChI Key

KWNGIAQOEZHYTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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